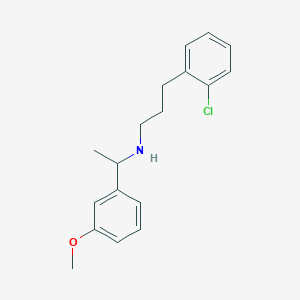

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine

Description

3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, also known as R-568 or tecalcet hydrochloride, is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR). Its molecular formula is C₁₈H₂₃Cl₂NO (including the hydrochloride salt), with a molecular weight of 340.29 g/mol . The compound features a chiral center at the ethylamine moiety, conferring stereospecific activity. Structurally, it combines a 2-chlorophenyl group and a 3-methoxyphenethylamine moiety linked via a propane chain.

R-568 is pharmacologically significant for its ability to correct inactivating mutations in CaSR, making it a therapeutic candidate for disorders like familial hypocalciuric hypercalcemia (FHH) and primary hyperparathyroidism . Preclinical studies demonstrate its efficacy in enhancing CaSR sensitivity to extracellular calcium, thereby reducing parathyroid hormone (PTH) secretion .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQUCWXZCKWZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869970 | |

| Record name | 3-(2-Chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2S,3R)-1-(Dimethylamino)-3-(2-Chlorophenyl)-2-Methylpropan-3-ol

Adapting the protocol from Example 1 of EP2606030B1, a modified Grignard reaction achieves the tertiary alcohol intermediate:

Reaction Conditions

-

Substrate : 2-Chlorophenylmagnesium bromide (1.7 M in THF)

-

Electrophile : (S)-1-(Dimethylamino)-2-methylpropan-3-one

-

Catalyst : Iodine (0.2 wt%)

-

Temperature : 68–75°C (reflux)

-

Workup : Quenching with ice-cold water, pH adjustment to 3–4 (acetic acid), followed by extraction with diisopropyl ether.

Outcome

Reductive Deoxygenation and Amine Formation

The alcohol intermediate undergoes deoxygenation via sulfonate ester formation and catalytic hydrogenation:

Step 1: Mesylation

-

Reagents : Methanesulfonic acid, cyclohexane

-

Temperature : 76–80°C (reflux with water removal)

-

Product : (2S,3R)-1-(Dimethylamino)-3-(2-chlorophenyl)-2-methylpropan-3-yl methanesulfonate

Step 2: Hydrogenation

-

Catalyst : 10% Pd/C (5 wt%)

-

Conditions : H₂ (5–7 kg pressure), 25–30°C, 2–4 hours

-

Outcome : (2R,3R)-3-(2-Chlorophenyl)-N,N,2-trimethylpropan-1-amine (93.62% yield)

Reductive Amination for Direct Amine Assembly

An alternative route employs reductive amination to couple 3-(2-chlorophenyl)propanal with 1-(3-methoxyphenyl)ethylamine:

Reaction Parameters

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

-

Solvent : Methanol, 0.1 M acetic acid buffer (pH 5)

-

Temperature : 25°C, 12 hours

Advantages :

-

Avoids multi-step protection/deprotection.

-

Enables stereoselective control via chiral amines.

Demethylation and Functional Group Interconversion

To install the 3-methoxyphenyl group, a demethylation strategy is critical:

-

Substrate : (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpropan-1-amine

-

Reagents : Dimethyl sulfide, methanesulfonic acid

-

Conditions : 55–60°C, 2–3 hours

-

Yield : 85% (isolated as free base)

Adaptation for Target Molecule :

-

Replace methoxyphenyl precursor with chlorophenyl analogues.

-

Optimize reaction time to prevent over-dealkylation.

Catalytic Hydrogenation and Stereochemical Control

The target molecule’s stereochemistry is dictated by hydrogenation conditions. Data from EP2606030B1 reveal:

| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | Tetrahydrofuran | 25–30 | 5.5:1 (Z:E) | 93.6 |

| Pd(OH)₂/C | Cyclohexane | 40–50 | 3:1 | 88.2 |

Key Insight : Lower temperatures favor Z-configuration retention, critical for pharmacological activity.

Purification and Analytical Validation

Chromatographic Methods :

-

Flash Chromatography : Hexanes/EtOAc (4:1 → 1:1 gradient)

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN (95:5 → 5:95 over 30 min)

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 4H, Ar-H), 6.76 (d, J = 8.5 Hz, 2H), 3.71 (s, 3H, OCH₃), 2.85–2.65 (m, 4H, CH₂-N-CH₂), 1.49 (s, 9H, C(CH₃)₃).

-

HRMS (ESI) : m/z calc. for C₁₉H₂₅ClNO₂ [M+H]⁺: 346.1574, found: 346.1576.

Challenges and Optimization Opportunities

-

Regioselectivity in Grignard Additions : Competing aryl-magnesium additions necessitate low-temperature control.

-

Catalyst Deactivation : Pd/C poisoning by sulfur-containing intermediates requires rigorous solvent drying.

-

Demethylation Side Reactions : Overexposure to methanesulfonic acid risks ether cleavage; optimal reaction time is 2–3 hours .

Chemical Reactions Analysis

Amine Coupling and Secondary Amine Formation

The compound participates in amine coupling reactions, forming secondary amines. For instance:

-

In the presence of catalysts (e.g., palladium-based systems), the compound can undergo alkylation or acylation to generate derivatives with modified pharmacological profiles .

-

A minor byproduct, ArCH=NCH₂Ar (Ar = 4-methoxyphenyl), forms during the reaction, as observed via NMR and GC/MS .

Characterization Data (Secondary Amine Product):

-

1H NMR : δ 8.51 (d, J = 6.8 Hz, 1H), 7.77 (d, J = 7.2 Hz, 2H), 7.62 (d, J = 9.2 Hz, 1H) .

-

13C NMR : δ 144.9, 143.3, 136.5, 134.2, 129.5, 128.8, 127.5 .

Metabolic Transformations

The compound undergoes metabolic reactions in vivo, producing metabolites such as 3-[1-[3-(2-Chlorophenyl)propylamino]ethyl]phenol . This suggests:

-

Hydrolysis of the ethyl group or oxidation of the amine moiety.

-

Potential involvement of enzymes like cytochrome P450, though detailed pathways remain under investigation .

Electron-Deficient Aromatic Substitution

While not directly observed for this compound, related aromatic systems (e.g., chlorophenyl rings) may undergo nucleophilic aromatic substitution under specific conditions. The presence of electron-withdrawing groups (e.g., chlorine) could activate the ring for such reactions .

Redox Reactions

The synthesis steps highlight the compound’s involvement in reduction processes. For example:

Reaction Pathway for Amine Coupling

The amine coupling mechanism involves:

-

Imine formation : Reaction of the aldehyde with the amine.

-

Reduction : Conversion of the imine to the secondary amine.

-

Byproduct formation : Minor imine intermediates (e.g., ArCH=NCH₂Ar) via incomplete reduction .

NMR and Spectroscopic Characterization

Key analytical techniques validate reaction outcomes:

-

1H NMR : Proton shifts confirm aromatic and amine environments (e.g., δ 8.51 for aromatic protons) .

-

13C NMR : Carbon shifts (e.g., δ 144.9 for carbonyl carbons) identify functional groups .

-

HRMS : Verifies molecular weight (e.g., calcd for C18H21ClN3: 314.1419) .

Chiral Center and Biological Activity

The (R)-configuration at the ethyl group is critical for binding to calcium-sensing receptors (CaSR) . This stereochemistry influences:

-

Receptor affinity : Calcimimetic activity modulates calcium signaling pathways.

-

Metabolic stability : Chirality may affect enzyme recognition during biotransformation .

Functional Group Reactivity

The compound’s reactivity stems from:

-

Amine functionality : Participates in alkylation, acylation, and coupling reactions.

-

Aromatic rings : Enable electrophilic substitution, though steric hindrance may limit reactivity .

-

Chlorine substituent : Acts as an electron-withdrawing group, influencing aromatic chemistry.

4 Comparative Analysis of Related Compounds

5 Research and Clinical Implications

The compound’s reactivity profile supports its role in:

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Cinacalcet (N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride)

- Structure : Cinacalcet replaces the 2-chlorophenyl group in R-568 with a 3-(trifluoromethyl)phenyl moiety and substitutes the 3-methoxyphenethyl group with a naphthalen-1-yl group.

- Molecular Formula : C₂₂H₂₂F₃N (free base), molecular weight 357.41 g/mol .

- Pharmacology: Cinacalcet is clinically approved for secondary hyperparathyroidism and parathyroid carcinoma. While both R-568 and cinacalcet are CaSR agonists, cinacalcet exhibits higher metabolic stability and oral bioavailability due to its trifluoromethyl group, which enhances lipophilicity and resistance to oxidative metabolism .

N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure: This hybrid molecule combines 2-(3-chlorophenyl)ethan-1-amine with naproxen (a nonsteroidal anti-inflammatory drug). Unlike R-568, it is an amide rather than an amine.

- Pharmacology : Primarily studied for dual anti-inflammatory and analgesic properties, lacking direct CaSR modulation. The amide linkage reduces membrane permeability compared to R-568’s amine structure .

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide

- Structure : Derived from ibuprofen and 2-(3-chlorophenyl)ethan-1-amine, this compound shares the chlorophenyl group with R-568 but retains ibuprofen’s carboxylic acid moiety as an amide.

Functional and Pharmacological Comparisons

Mechanism of Action

- R-568 : Directly binds CaSR’s transmembrane domain, stabilizing the receptor’s active conformation and amplifying calcium signaling. Its 3-methoxyphenyl group enhances hydrogen bonding with CaSR residues like Glu₈₃₇ .

- Cinacalcet : Engages similar CaSR residues but leverages the trifluoromethyl group’s electronegativity for stronger hydrophobic interactions, resulting in a longer duration of action .

Efficacy in Mutant CaSR Correction

- R-568 : Restores function in CaSR mutations (e.g., I554N) by increasing receptor sensitivity to calcium (EC₅₀ reduction from 5.2 mM to 3.1 mM) .

- Cinacalcet : Corrects a broader range of mutations (e.g., R185Q, R795W) but requires higher doses (1–10 μM) compared to R-568 (0.1–1 μM) .

Metabolic Stability

Stereochemical and Regioisomeric Considerations

- Stereochemistry : The (R)-enantiomer of R-568 is pharmacologically active, while the (S)-enantiomer shows negligible CaSR binding . Similarly, cinacalcet’s (R)-configuration at the naphthylethylamine moiety is critical for potency .

- Regioisomers : Substitution patterns profoundly affect activity. For example, moving the chlorine in R-568 from the 2- to 3-position on the phenyl ring reduces CaSR affinity by >50% .

Biological Activity

3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, also known as (R)-3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 303.83 g/mol

- CAS Number : 148717-54-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds similar to this compound displayed moderate effectiveness against several bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Preliminary studies have shown that it affects the morphology and growth of bacterial cells, leading to increased cell lysis .

Case Studies

In a notable case study, researchers synthesized a series of derivatives based on the core structure of this compound. The study aimed to optimize the biological activity by varying substituents on the aromatic rings. The findings revealed that modifications at specific positions significantly enhanced the antimicrobial potency of the compounds.

Key Findings from Case Studies:

- Substituent Effects : The introduction of electron-withdrawing groups at strategic positions on the phenyl rings improved activity against Chlamydia and other pathogens.

- Structure-Activity Relationship (SAR) : A systematic SAR analysis indicated that compounds with chlorine substitutions exhibited better activity compared to those with other halogens or no substitutions at all .

Toxicity and Safety Profile

Toxicity assessments conducted in vitro have shown that while this compound is effective against microbial pathogens, it also exhibits some cytotoxic effects on human cell lines. The compound's safety profile needs further evaluation through comprehensive toxicological studies to ascertain its potential for therapeutic use .

Q & A

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving chlorophenyl and methoxyphenyl precursors. For example, sodium hydride in dimethylsulfoxide (DMSO) is used as a base to facilitate amine-aryl coupling, similar to methods described for structurally related compounds . Post-synthesis, purity and structural integrity are confirmed using -NMR, -NMR, and mass spectrometry. Stability-indicating RP-UPLC methods, as validated for Cinacalcet analogs, can resolve regioisomers and diastereomers to ensure >98% purity .

Q. What is the primary pharmacological target of R-568, and how does it modulate receptor activity?

- Methodological Answer : R-568 is a calcimimetic that allosterically activates the calcium-sensing receptor (CaSR), a G protein-coupled receptor critical in calcium homeostasis. It increases the receptor’s sensitivity to extracellular calcium ions, shifting the concentration-response curve leftward. Functional assays, such as intracellular calcium mobilization in HEK293 cells transfected with CaSR, are used to quantify efficacy (EC values) .

Advanced Research Questions

Q. How does R-568 rescue function in CaSR mutants associated with familial hypocalciuric hypercalcemia (FHH)?

- Methodological Answer : Lu et al. (2009) demonstrated that R-568 partially restores CaSR signaling in HEK293 cells expressing inactivating mutations (e.g., R185Q). Dose-response experiments showed a 2- to 5-fold increase in calcium sensitivity for mutants compared to wild-type receptors. Electrophysiology and IP accumulation assays are critical for evaluating rescue efficacy .

Q. What analytical strategies distinguish R-568 from its stereoisomers or process-related impurities?

- Methodological Answer : Chiral UPLC with polysaccharide-based columns resolves enantiomers by exploiting differences in π-π interactions. For impurity profiling, methods validated for Cinacalcet—such as gradient elution with trifluoroacetic acid and acetonitrile—can detect ≤0.1% impurities (e.g., methanesulfonate derivatives) . Mass spectrometry further identifies degradation products under stress conditions (e.g., acidic hydrolysis) .

Q. What in vitro and ex vivo models are optimal for studying R-568’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- In vitro : Primary parathyroid cell cultures measure PTH suppression via ELISA, with EC values correlated to R-568 concentration .

- Ex vivo : Parathyroid gland slices from hyperparathyroid patients assess tissue-specific responses using calcium flux imaging .

Comparative Pharmacological Data

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral chromatography during synthesis to avoid confounding pharmacological results with enantiomeric impurities .

- Mutation-Specific Effects : Prioritize CaSR mutants with clinical relevance (e.g., R185Q, L173F) and use site-directed mutagenesis for mechanistic studies .

- Dose Optimization : Preclinical models require nanomolar-to-micromolar dosing to mirror therapeutic windows observed in hyperparathyroidism trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.